4-Chloroindole

CysLT Receptor Pharmacology Medicinal Chemistry SAR Indole Derivative Profiling

4-Chloroindole is a halogenated indole derivative with chlorine substituted at the 4-position of the benzene ring. It appears as a clear yellow liquid with a boiling point of 129-130°C at 4 mmHg, a density of 1.259 g/mL at 25°C, a calculated LogP of 2.82, and a predicted pKa of 16.10±0.30.

Molecular Formula C8H6ClN
Molecular Weight 151.59 g/mol
CAS No. 25235-85-2
Cat. No. B013527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroindole
CAS25235-85-2
Synonyms4-Chloro-1H-indole;  NSC 88141; 
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C(=C1)Cl
InChIInChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H
InChIKeySVLZRCRXNHITBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroindole (CAS 25235-85-2): Procurement Guide for Halogenated Indole Building Blocks


4-Chloroindole is a halogenated indole derivative with chlorine substituted at the 4-position of the benzene ring . It appears as a clear yellow liquid with a boiling point of 129-130°C at 4 mmHg, a density of 1.259 g/mL at 25°C, a calculated LogP of 2.82, and a predicted pKa of 16.10±0.30 . This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with its C4-chloro substitution conferring distinct electronic and steric properties that differentiate it from other chloroindole positional isomers (5-chloro, 6-chloro, and 7-chloroindole) [1].

4-Chloroindole: Why Positional Isomers Cannot Be Substituted Interchangeably


Halogenated indoles cannot be treated as generic substitutes in research and industrial applications because the chlorine substitution position (C4 vs. C5 vs. C6 vs. C7) profoundly alters three critical parameters: biological target engagement, enzymatic processing, and synthetic accessibility. Positional isomerism affects receptor binding affinities by over 10-fold in certain receptor systems [1], alters P450-mediated oxidation kinetics [2], and dictates regioselectivity in downstream C-H functionalization reactions [3]. A procurement decision based solely on cost or availability without positional verification introduces uncontrolled variables that compromise experimental reproducibility and scale-up feasibility.

4-Chloroindole (CAS 25235-85-2): Product-Specific Quantitative Differentiation Evidence


4-Chloroindole Exhibits Distinct CysLT2 Receptor Subtype Binding Profile Relative to 5-Chloro and 7-Chloro Isomers

In a systematic structure-activity relationship study of indole derivatives as cysteinyl leukotriene receptor modulators, the 4-chloro-substituted indole analog (compound 17c) demonstrated a uniquely balanced dual-receptor binding profile [1].

CysLT Receptor Pharmacology Medicinal Chemistry SAR Indole Derivative Profiling

4-Chloroindole Demonstrates Reduced Human CB1 Receptor Affinity Compared to 6-Chloro and 7-Chloro Isomers in Cannabinoid Analog Series

A systematic evaluation of all five chloroindole positional isomers as MDMB-CHMICA synthetic cannabinoid analogues revealed that chlorination at the 4- and 5-positions reduces hCB1 receptor binding affinity, whereas chlorination at positions 2, 6, and 7 largely preserves binding [1].

Cannabinoid Receptor Pharmacology Synthetic Cannabinoid Analogues Positional Isomer SAR

4-Chloroindole and 5-Chloroindole Exhibit Comparable Antimicrobial Potency but Differ in CYP Enzyme Interaction Profiles

While 4-chloroindole and 5-chloroindole share identical MIC values (75 μg/mL) against uropathogenic E. coli and both achieve ~67% biofilm inhibition at 20 μg/mL [1], their CYP450 interaction profiles diverge substantially. Compound profiling data for closely related azaindole positional isomers (4-N, 5-N, 6-N, 7-N) demonstrates that the 5-position analog exhibits CYP3A4 inhibition (IC50 = 18/9.3 μM), whereas the 4-position analog shows no inhibition (>40/>40 μM) [2].

Antimicrobial Indole Derivatives CYP450 Metabolism Pharmacological Differentiation

4-Chloroindole Requires Specialized Synthetic Methodology for Regioselective C4-H Functionalization

Achieving site-selective C4-H halogenation on the indole core is described in the literature as 'an appealing yet challenging task' due to the inherent electronic preference for C3 and C2 electrophilic substitution [1]. A 2022 methodology employing Pd(II) catalysis with a transient directing group (glycine) was specifically developed to enable C4 chlorination/bromination of indoles [1].

C-H Activation Regioselective Halogenation Synthetic Methodology

4-Chloroindole Exhibits Faster Nitrosation Rate and Distinct Nitrosated Product Stability Profile vs. Unsubstituted Indole

A comparative study of nitrosation rates and nitrosated product stability among indole derivatives revealed that 4-chloroindole undergoes nitrosation more rapidly than indole-3-acetonitrile and indole-3-carbinol [1]. Additionally, the nitrosated product of 4-chloroindole displays a unique pH-dependent stability profile opposite to that of other indole derivatives [1].

Genotoxicity Assessment Nitrosation Chemistry Stability Profiling

4-Chloroindole Serves as a Selective Substrate for P450 2A6 Mutant Enzyme Kinetic Studies

4-Chloroindole has been employed as a model substrate in directed evolution studies of cytochrome P450 2A6, where its oxidation kinetics were directly compared to unsubstituted indole [1]. The 4-chloro substituent alters the steady-state kinetic parameters of P450 2A6-catalyzed oxidation relative to the unsubstituted parent [1].

Cytochrome P450 Engineering Enzyme Kinetics Biocatalysis

4-Chloroindole (CAS 25235-85-2): Recommended Research and Industrial Application Scenarios Based on Evidence


Dual CysLT1/CysLT2 Receptor Antagonist Lead Optimization

For medicinal chemistry programs targeting balanced CysLT1/CysLT2 antagonism in asthma or inflammatory disease indications, 4-chloroindole-based scaffolds are indicated over 5-chloro or 7-chloro alternatives. Evidence from systematic SAR studies shows that 4-chloro substitution maintains measurable CysLT2 binding (IC50 = 36 μM) while 5-Cl and 7-Cl analogs exhibit complete loss of CysLT2 activity (>100 μM) [1].

Antimicrobial Indole Derivatives with Reduced CYP-Mediated Drug Interaction Risk

When developing indole-based antimicrobial agents where CYP3A4 inhibition constitutes a developability concern, 4-chloroindole scaffolds offer a superior metabolic profile compared to 5-chloroindole alternatives. While both isomers demonstrate equivalent antibacterial potency (MIC = 75 μg/mL against UPEC) [1], compound profiling data for positional analogs indicates that 4-position substitution avoids CYP3A4 inhibition liability observed with 5-position substitution (IC50 >40 μM vs. 18/9.3 μM) [2].

Synthetic Route Planning for 4-Substituted Indole Targets

For synthetic chemistry workflows requiring 4-substituted indole intermediates, direct procurement of pre-formed 4-chloroindole bypasses the need for specialized C4-H functionalization methodology. Literature indicates that site-selective C4-H halogenation requires dedicated Pd(II)-catalyzed transient directing group methodology and is described as synthetically challenging relative to C5 or C6 functionalization [1].

Cytochrome P450 2A6 Substrate for Enzyme Engineering Studies

4-Chloroindole serves as a validated model substrate for P450 2A6 enzyme characterization and directed evolution campaigns. Steady-state kinetic data comparing indole and 4-chloroindole oxidation by wild-type and mutant P450 2A6 enzymes are publicly available, enabling direct benchmarking of novel P450 variants [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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